molecular formula C13H12N4 B1483753 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine CAS No. 2098006-60-9

2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1483753
CAS No.: 2098006-60-9
M. Wt: 224.26 g/mol
InChI Key: KZTTUUJJZYMVQX-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a prop-2-yn-1-yl group, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyrazine ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Catalysts such as Cu(I) or Ru(II) are often employed to facilitate the cycloaddition reactions, which are crucial for the formation of the pyrazine ring .

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine oxides, while reduction could produce various hydrogenated derivatives .

Scientific Research Applications

2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
  • 5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Uniqueness

Compared to similar compounds, 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-7-17-13(10-3-4-10)8-11(16-17)12-9-14-5-6-15-12/h1,5-6,8-10H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTTUUJJZYMVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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